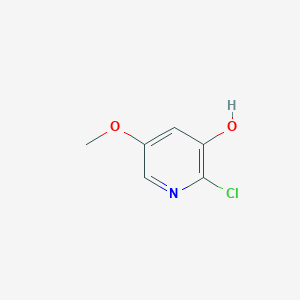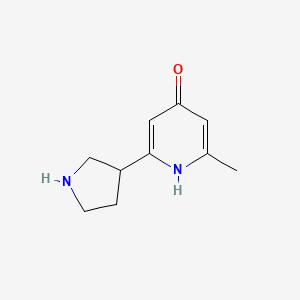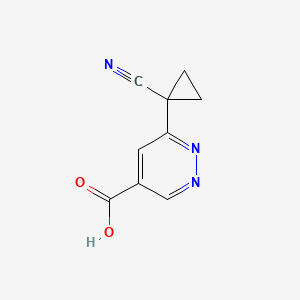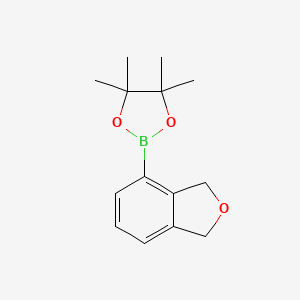
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the tetrahydropyran moiety: This step involves the formation of a tetrahydropyran ring, which can be achieved through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 6-bromo-4-fluoro-1-tetrahydropyran-2-YL-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- Methyl 6-bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate
- Methyl 6-bromo-4-methyl-1-tetrahydropyran-2-YL-indazole-3-carboxylate
These compounds share similar structural features but differ in the substituents attached to the indazole core. The presence of different substituents can significantly influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H14BrFN2O3 |
|---|---|
Molecular Weight |
357.17 g/mol |
IUPAC Name |
methyl 6-bromo-4-fluoro-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrFN2O3/c1-20-14(19)13-12-9(16)6-8(15)7-10(12)18(17-13)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
WUSYUGYMCFSFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C(=CC(=C2)Br)F)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)





![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)


